molecular formula C11H13NO4 B1325504 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid CAS No. 898784-58-2

5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid

Cat. No. B1325504
M. Wt: 223.22 g/mol
InChI Key: JITCYTVJGKKRSI-UHFFFAOYSA-N
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Description

Compounds like “5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid” belong to a class of organic compounds known as pyridines. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The molecular structure of a compound like “5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid” would likely involve a pyridine ring with a methoxy group at the 6-position and a 5-oxovaleric acid group at the 5-position .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid” are not available, similar compounds such as pyridine derivatives have been used in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid” would depend on its specific chemical structure . For example, properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area could be predicted .

Scientific Research Applications

Bone Turnover and Osteoporosis Treatment

5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid derivatives have been identified as potent antagonists of the alpha(v)beta(3) receptor, showing promise in the treatment and prevention of osteoporosis. These derivatives exhibit significant efficacy in in vivo models of bone turnover, highlighting their potential clinical application in osteoporosis management (Hutchinson et al., 2003).

Material Science in Pharmaceutical Compounds

The compound has shown varying hydrate forms in crystalline structures, which are significant in the context of pharmaceutical material science. Different hydration states of this compound can impact the stability and quality of pharmaceutical tablets, an essential factor in drug formulation and manufacturing (Zhao et al., 2009).

Analytical Chemistry in Pharmaceutical Impurity Analysis

In the field of analytical chemistry, derivatives of 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid are used in methods for determining impurities in pharmaceutical compounds. These methods are critical for ensuring the purity and safety of pharmaceutical products (Tang et al., 2010).

Leukotriene Synthesis Inhibition

This compound has been identified as a key structure in the development of 5-lipoxygenase-activating protein inhibitors. These inhibitors are important for controlling leukotriene synthesis, which has implications in treating conditions like asthma (Hutchinson et al., 2009).

Coordination Chemistry

In coordination chemistry, derivatives of 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid are used in synthesizing complexes with various metals. These complexes have potential applications in areas like catalysis and materials science (Khajuria et al., 2015).

Catalysis in Organic Synthesis

The compound plays a role in the synthesis of copper(II) complexes, which are used as catalysts in organic reactions like the addition of alkynes to imines. This has implications in developing new synthetic methodologies (Drabina et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound like “5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid” would depend on its specific chemical structure and how it is used .

Future Directions

The future directions for research on a compound like “5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid” would likely involve further studies to understand its synthesis, properties, and potential applications .

properties

IUPAC Name

5-(6-methoxypyridin-3-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-10-6-5-8(7-12-10)9(13)3-2-4-11(14)15/h5-7H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITCYTVJGKKRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642129
Record name 5-(6-Methoxypyridin-3-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid

CAS RN

898784-58-2
Record name 6-Methoxy-δ-oxo-3-pyridinepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(6-Methoxypyridin-3-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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